molecular formula C21H21FN2OS B2940267 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1705761-98-3

1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2940267
CAS No.: 1705761-98-3
M. Wt: 368.47
InChI Key: FLBUHMHBKWJRFR-UHFFFAOYSA-N
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Description

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone is a synthetic compound with significant potential across various scientific domains, including chemistry, biology, and medicine. The compound features a complex structure incorporating a 2-fluorophenyl group, a 1,4-thiazepane ring, and an indole moiety, making it a subject of interest for advanced chemical synthesis and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone generally involves multiple steps, starting from commercially available precursors. The key steps typically include:

  • Formation of the 1,4-thiazepane ring: : This often involves cyclization reactions where the thiazepane moiety is built using sulfur and nitrogen sources under specific conditions.

  • Attachment of the 2-fluorophenyl group:

  • Integration of the indole moiety: : This is typically achieved through condensation reactions where the indole group is coupled to the ethanone backbone under acidic or basic conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve:

  • Use of continuous flow reactors to streamline multistep reactions.

  • Application of green chemistry principles to minimize waste and enhance atom economy.

  • Optimization of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone undergoes several types of chemical reactions, including:

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to modify the thiazepane or indole moieties.

  • Substitution: : Both the fluorophenyl and indole rings can undergo substitution reactions under suitable conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as m-chloroperbenzoic acid (mCPBA) for sulfoxide formation.

  • Reducing Agents: : Like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) for selective reductions.

  • Substitution Reactions: : Typically involve halides or other electrophiles under basic or acidic conditions.

Major Products

  • Sulfoxides and Sulfones: : Formed from oxidation.

  • Hydrogenated Derivatives: : From reduction processes.

  • Substituted Derivatives: : Resulting from various substitution reactions.

Scientific Research Applications

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone has a broad range of applications:

  • Chemistry: : Utilized as a building block for the synthesis of complex molecules.

  • Biology: : Employed in the study of cellular processes and as a probe in biochemical assays.

  • Medicine: : Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: : Used in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The exact mechanism of action for 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone varies based on its application:

  • Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Can modulate signal transduction pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

When compared to structurally similar compounds, 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone stands out due to its unique combination of a thiazepane ring and indole moiety. Similar compounds include:

  • 1-(7-(2-Methylphenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone: : Differing by the methyl group instead of the fluorine atom.

  • 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone: : Featuring a chlorine atom instead of fluorine.

  • 1-(7-(2-Bromophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone: : With a bromine atom in place of fluorine.

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2OS/c22-18-7-3-2-6-17(18)20-10-12-23(13-14-26-20)21(25)15-24-11-9-16-5-1-4-8-19(16)24/h1-9,11,20H,10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBUHMHBKWJRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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